molecular formula C56H103N17O16 B023092 H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH CAS No. 105802-84-4

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

Cat. No.: B023092
CAS No.: 105802-84-4
M. Wt: 1270.5 g/mol
InChI Key: AATOURFPKKEISN-UHFFFAOYSA-N
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Description

The compound “6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid” is a highly complex organic molecule. Compounds of this nature often exhibit unique biochemical properties and are of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring precise reaction conditions. Common methods may include:

    Peptide Synthesis: Given the presence of multiple amino groups, peptide synthesis techniques might be employed.

    Protecting Groups: Use of protecting groups to prevent unwanted reactions at specific sites.

    Coupling Reactions: Employing coupling reagents like EDCI or DCC to form amide bonds.

Industrial Production Methods

Industrial production of such compounds often involves:

    Automated Peptide Synthesizers: For large-scale synthesis.

    Purification Techniques: Such as HPLC (High-Performance Liquid Chromatography) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering its functional groups.

    Substitution Reactions: Possible substitution at amino or hydroxyl groups.

    Hydrolysis: Breaking down the compound into smaller units under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Enzymatic or metal catalysts to facilitate specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a wide range of applications, including:

    Biochemistry: Studying protein interactions and enzyme functions.

    Medicine: Potential therapeutic uses, such as in drug development.

    Industrial Chemistry: Use as a building block for more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Other peptides with similar amino acid sequences.

    Proteins: Larger proteins that share functional groups or structural motifs.

Uniqueness

This compound’s uniqueness might lie in its specific sequence of amino acids and the presence of unique functional groups, which could confer distinct biochemical properties.

Properties

IUPAC Name

6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATOURFPKKEISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H103N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390960
Record name Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105802-84-4
Record name Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Reactant of Route 2
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Reactant of Route 3
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Reactant of Route 4
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Reactant of Route 5
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Reactant of Route 6
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

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